

Chemical properties of 1-(2-Chlorophenyl)cyclopropan-1-ol

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Compound of Interest

Compound Name:	1-(2-Chlorophenyl)cyclopropan-1-ol
CAS No.:	1250952-75-0
Cat. No.:	B3390854

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Technical Whitepaper: Chemical Dynamics and Synthetic Utility of **1-(2-Chlorophenyl)cyclopropan-1-ol**

Executive Summary

1-(2-Chlorophenyl)cyclopropan-1-ol represents a high-value structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of linear benzylic alcohols and a versatile synthetic intermediate. Its unique reactivity profile is governed by the interplay between the significant ring strain (~27.5 kcal/mol) of the cyclopropyl moiety and the steric/electronic influence of the ortho-chloro substituent. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in accessing complex pharmacophores, including homologs of dissociative anesthetics like ketamine and tiletamine.

Structural & Physicochemical Profile

The compound features a tertiary alcohol bonded to a cyclopropane ring and a 2-chlorophenyl group. The ortho-chloro substituent exerts a "picket fence" steric effect, restricting rotation around the C(aryl)-C(cyclopropyl) bond and influencing the trajectory of incoming electrophiles.

Key Properties Table

Property	Value / Description	Note
IUPAC Name	1-(2-Chlorophenyl)cyclopropan-1-ol	
Molecular Formula	C ₉ H ₉ ClO	
Molecular Weight	168.62 g/mol	
ClogP	-2.3 - 2.5	Lipophilic scaffold suitable for CNS penetration
H-Bond Donors	1 (Hydroxyl)	
Ring Strain	~27.5 kcal/mol	Drives ring-opening reactions
Predicted H NMR	0.9–1.4 (m, 4H, cyclopropyl), 7.2–7.6 (m, 4H, Ar-H)	Ortho-Cl causes downfield shift of Ar-H
Appearance	Viscous oil or low-melting solid	Dependent on purity and polymorph

Synthesis: The Kulinkovich Protocol

The most robust route to **1-(2-Chlorophenyl)cyclopropan-1-ol** is the Kulinkovich reaction, which transforms esters into cyclopropanols using Grignard reagents and a titanium catalyst. This method is superior to Simmons-Smith cyclopropanation for tertiary alcohols due to fewer steps and higher atom economy.

Validated Synthetic Workflow

Reagents:

- Substrate: Methyl 2-chlorobenzoate (1.0 equiv)
- Reagent: Ethylmagnesium bromide (EtMgBr) (2.2 - 2.5 equiv)

- Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)

] (0.05 - 0.1 equiv)

- Solvent: Anhydrous Diethyl Ether or THF

Step-by-Step Protocol:

- Catalyst Activation: Under an inert atmosphere (Ar/N

), dissolve methyl 2-chlorobenzoate and Ti(OiPr)

in anhydrous Et

O.

- Grignard Addition: Cool the solution to 0°C. Slowly add EtMgBr (3.0 M in ether) via syringe pump over 1 hour. Critical: Slow addition prevents thermal runaway and suppresses side reactions.

- Ligand Exchange: The reaction mixture typically turns dark brown/black, indicating the formation of the active titanacyclopropane species.

- Quench: After stirring for 2–4 hours at room temperature, cool to 0°C and carefully quench with saturated aqueous NH

Cl.

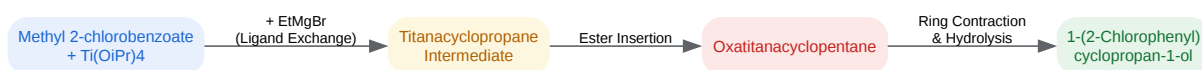
- Workup: Extract with Et

O, wash with brine, dry over MgSO

, and concentrate. Purification via silica gel chromatography (Hexanes/EtOAc) yields the target cyclopropanol.

Mechanistic Pathway (Kulinkovich)

The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbonyl equivalent.



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Figure 1: Catalytic cycle of the Kulinkovich reaction transforming an ester to a cyclopropanol.

Reactivity & Transformations

The utility of **1-(2-Chlorophenyl)cyclopropan-1-ol** lies in its ability to act as a "spring-loaded" intermediate. The relief of ring strain drives three primary reaction classes.

Acid-Catalyzed Ring Opening

Treatment with Brønsted or Lewis acids triggers ring opening.[1] Due to the stabilization of the carbocation at the benzylic position, the ring typically opens to form

-substituted ketones.

- Reagent: HCl / HBr or FeCl
- Product: 3-Chloro-1-(2-chlorophenyl)propan-1-one (if halide is nucleophile) or 1-(2-chlorophenyl)propan-1-one (reductive opening).
- Mechanism: Protonation of the hydroxyl group

formation of benzylic carbocation

nucleophilic attack at the less substituted cyclopropyl carbon.

Radical Ring Opening (Manganese(III))

Reaction with Mn(OAc)

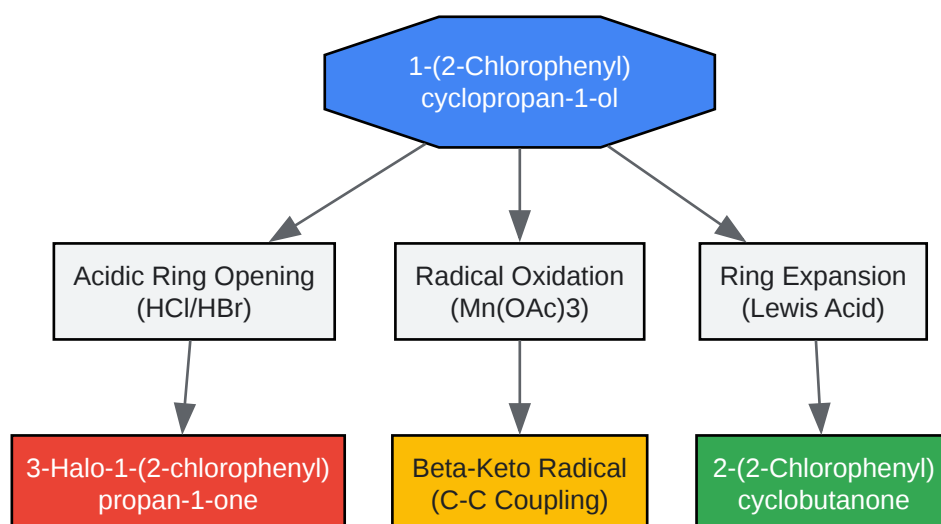
generates a

-keto radical. This is a powerful method for C-C bond formation, allowing the scaffold to be grafted onto olefins or aromatics.

- Application: Synthesis of functionalized ketones or bicyclic systems via radical cascade.

Ring Expansion (Tiffeneau-Demjanov Type)

While less common for this specific analog without a leaving group, conversion of the alcohol to a mesylate or treatment with specific Lewis acids can induce rearrangement to 2-(2-chlorophenyl)cyclobutanone. This is structurally homologous to the synthesis of ketamine precursors (which are cyclohexanones).



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Figure 2: Divergent reactivity pathways driven by ring strain relief.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

In drug design, the 1-arylcyclopropanol motif serves as a bioisostere for the isopropyl or tert-butyl group but with distinct electronic properties.

- Metabolic Blockade: The cyclopropyl ring C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, resisting cytochrome P450 oxidation.

- **Ortho-Effect:** The 2-chloro substituent protects the C1-position from metabolic conjugation and forces the phenyl ring out of planarity, potentially improving selectivity for 3D receptor pockets (e.g., NMDA receptors).

Precursor to Dissociative Agents

This compound is a lower homolog of the cyclohexyl-based dissociative anesthetics (e.g., Ketamine, Tiletamine).

- **Research Use:** It is used to synthesize N-ethylnorketamine analogs (via ring expansion and amination) to study structure-activity relationships (SAR) regarding ring size (3- vs 4- vs 6-membered rings) and NMDA receptor affinity.

Safety & Handling

- **Thermal Stability:** While cyclopropanols are generally stable at room temperature, they are high-energy molecules. Avoid heating above 100°C without solvent, as rearrangement can be exothermic.
- **Acid Sensitivity:** Traces of acid on glassware can trigger spontaneous ring opening. Store in base-washed vials or with a trace of triethylamine if long-term stability is required.

References

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Sources

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